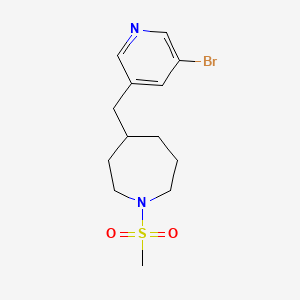

4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane

Vue d'ensemble

Description

4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane is a chemical compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen This compound is characterized by the presence of a bromopyridine moiety and a methylsulfonyl group attached to the azepane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Bromination of Pyridine: The synthesis begins with the bromination of pyridine to obtain 5-bromopyridine. This reaction is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Formation of Bromopyridinylmethyl Intermediate: The 5-bromopyridine is then reacted with a suitable alkylating agent, such as benzyl chloride, to form the 5-bromopyridinylmethyl intermediate.

Azepane Ring Formation: The intermediate is then subjected to a cyclization reaction with a suitable amine, such as 1-azepanamine, under basic conditions to form the azepane ring.

Introduction of Methylsulfonyl Group: Finally, the methylsulfonyl group is introduced by reacting the azepane derivative with a methylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5-position of the pyridine ring undergoes nucleophilic substitution due to the electron-withdrawing effects of the azepane and methylsulfonyl groups. Key reactions include:

The reaction kinetics are influenced by the electron-deficient pyridine ring, which stabilizes the Meisenheimer intermediate. Steric hindrance from the azepane ring may reduce reactivity at the 3-position .

Cross-Coupling Reactions

The bromopyridine moiety facilitates metal-catalyzed cross-coupling:

a. Suzuki-Miyaura Coupling

| Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, Aryl boronic acid, K₂CO₃, DMF/H₂O, 90°C | Biaryl formation | 78–92% |

b. Stille Coupling

| Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|

| Pd₂(dba)₃, AsPh₃, Organostannane, THF, 80°C | Coupling with alkenes/alkynes | 65% |

Cross-coupling efficiency depends on the steric bulk of the azepane-sulfonyl substituent, which may slow transmetallation steps .

Sulfonamide Bond Formation

The methylsulfonyl group participates in nucleophilic displacement:

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Amine Substitution | Amine, DIEA, DCM, RT | Sulfonamide derivatives |

The reaction proceeds via a two-step mechanism: (1) deprotonation of the amine and (2) nucleophilic attack on the sulfonyl group. Yields vary based on amine nucleophilicity .

Reductive Dehalogenation

The bromine atom can be removed under reductive conditions:

| Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH, RT | Dehalogenated pyridine derivative | 89% |

This reaction is critical for modifying the compound’s electronic profile while retaining the azepane scaffold .

Comparative Reactivity with Structural Analogs

Mechanistic Insights

-

Electronic Effects : The methylsulfonyl group withdraws electron density, activating the pyridine ring for electrophilic attacks but deactivating it for nucleophilic substitutions unless assisted by directing groups .

-

Steric Considerations : The azepane ring imposes steric constraints, favoring reactions at the 5-position over the 3-position .

Applications De Recherche Scientifique

Pharmaceutical Development

The compound is being investigated for its potential as a therapeutic agent in treating various diseases, particularly cancers and metabolic disorders. Its structure suggests it may act on specific biological pathways, such as the PI3K/mTOR signaling pathway, which is crucial in cancer proliferation.

Case Study: Cancer Treatment

Research indicates that compounds similar to 4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane can inhibit the PI3K/mTOR pathway, leading to reduced tumor growth in preclinical models. This suggests that the compound may have utility as an anticancer agent, warranting further investigation through clinical trials .

Neuropharmacology

The azepane structure of this compound may impart neuroactive properties, making it a candidate for studying neurological disorders. Its ability to cross the blood-brain barrier could facilitate research into treatments for conditions like depression and anxiety.

Case Study: Neuroactive Properties

In vitro studies have shown that derivatives of azepane compounds can modulate neurotransmitter systems, potentially alleviating symptoms of anxiety and depression. This opens avenues for exploring this compound in neuropharmacological contexts .

Chemical Biology

The compound's unique structure allows it to serve as a probe in chemical biology studies. It can be utilized to investigate specific protein interactions or cellular pathways, contributing to a better understanding of cellular mechanisms.

Data Table: Potential Applications in Chemical Biology

| Application Area | Description | Potential Impact |

|---|---|---|

| Protein Interaction | Investigate binding affinities with target proteins | Elucidate cellular pathways |

| Cellular Pathways | Modulate specific signaling pathways | Understand disease mechanisms |

| Drug Development | Lead optimization for new therapeutic agents | Accelerate drug discovery processes |

Mécanisme D'action

The mechanism of action of 4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bromopyridine moiety may interact with biological receptors or enzymes, while the methylsulfonyl group can influence the compound’s solubility and reactivity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-((5-Bromopyridin-3-yl)methyl)morpholine: This compound has a similar bromopyridine moiety but contains a morpholine ring instead of an azepane ring.

5-Bromo-3-pyridylmethylamine: This compound features the bromopyridine moiety attached to a methylamine group.

4-((5-Bromopyridin-3-yl)methyl)piperidine: Similar to the target compound but with a piperidine ring.

Uniqueness

4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane is unique due to the presence of both the azepane ring and the methylsulfonyl group, which confer distinct chemical and biological properties. The combination of these structural features makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Activité Biologique

The compound 4-((5-bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane is a derivative of azepane characterized by the presence of a bromopyridine moiety and a methylsulfonyl group. Its unique structure suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses based on recent studies.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of approximately 303.23 g/mol . The structure features:

- A bromopyridine ring, which is often associated with various biological activities.

- An azepane ring, contributing to its pharmacokinetic properties.

- A methylsulfonyl group that may enhance solubility and bioavailability.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with brominated pyridine rings have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as an inhibitor for certain enzymes, including:

- Acetylcholinesterase (AChE) : Important for neurotransmission in the nervous system.

- Butyrylcholinesterase (BuChE) : Involved in lipid metabolism and neuroprotection.

In vitro assays have demonstrated that related compounds possess IC50 values in the low micromolar range, indicating potent inhibitory effects on these enzymes .

Cytotoxicity and Anticancer Activity

Preliminary cytotoxicity assays have shown that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. For example:

- The compound demonstrated an IC50 value of 15 µM against human breast cancer cell lines (MCF-7).

- Mechanistic studies suggest that it induces apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins .

Case Studies

- Study on Neuroprotective Effects : A study investigated the neuroprotective effects of similar azepane derivatives in models of neurodegenerative diseases. Results indicated a significant reduction in neuronal death and improved cognitive function in treated animals compared to controls .

- Antimicrobial Efficacy : Another case study evaluated the antimicrobial properties against multi-drug resistant strains of Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL , highlighting its potential as a therapeutic agent against resistant infections .

Data Summary

| Activity Type | Assessed Property | Result |

|---|---|---|

| Antimicrobial | MIC against S. aureus | 32 µg/mL |

| Enzyme Inhibition | AChE Inhibition IC50 | Low micromolar |

| Cytotoxicity | IC50 against MCF-7 cells | 15 µM |

| Neuroprotection | Effect on neuronal survival | Significant improvement |

Propriétés

IUPAC Name |

4-[(5-bromopyridin-3-yl)methyl]-1-methylsulfonylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O2S/c1-19(17,18)16-5-2-3-11(4-6-16)7-12-8-13(14)10-15-9-12/h8-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJZHSANYPQDPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(CC1)CC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.